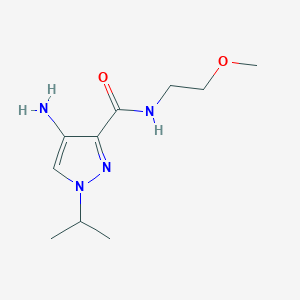
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to activate the AMP-activated protein kinase (AMPK) pathway.
Mechanism Of Action
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide activates the AMPK pathway by binding to the γ-subunit of the AMPK complex. This binding leads to conformational changes in the complex, resulting in increased phosphorylation of the α-subunit, which activates AMPK. Activation of AMPK leads to downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased lipogenesis and gluconeogenesis. 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has also been found to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for the AMPK pathway. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of using 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for each experimental system.
Future Directions
For research on 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide include further elucidation of its mechanism of action and downstream effects, as well as the development of more potent and selective AMPK activators. Additionally, studies on the potential therapeutic applications of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in various diseases are needed. Finally, the use of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesis Methods
The synthesis of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid with 2-methoxyethylamine. The resulting intermediate is then treated with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 4-aminopyrazole to yield 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide. The final product is purified using column chromatography.
Scientific Research Applications
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. The compound has been found to activate the AMPK pathway, which plays a critical role in regulating energy metabolism and glucose homeostasis. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all beneficial for the treatment of metabolic disorders.
properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-7(2)14-6-8(11)9(13-14)10(15)12-4-5-16-3/h6-7H,4-5,11H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMWYUFXWDDWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

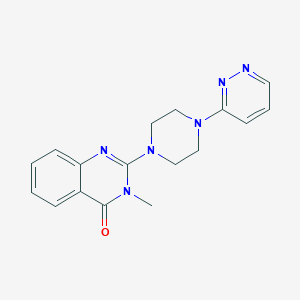

![N-(4-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852400.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2852403.png)
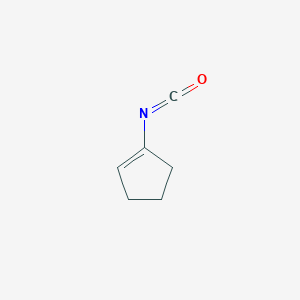

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2852407.png)


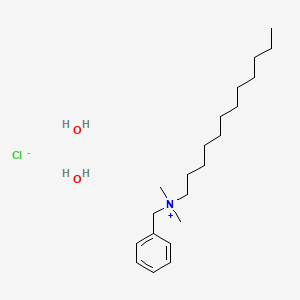
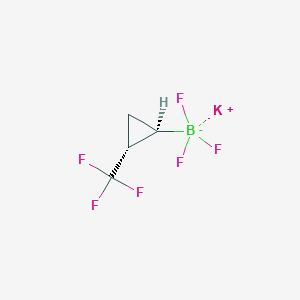
![1-[2-(Hydroxymethyl)-2-methyl-3H-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2852417.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2852418.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)